Chemical structure and properties of 3-Cyano-4-ethyl-6-methylcoumarin
Chemical structure and properties of 3-Cyano-4-ethyl-6-methylcoumarin
An In-depth Technical Guide to 3-Cyano-4-ethyl-6-methylcoumarin
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-4-ethyl-6-methylcoumarin, a substituted coumarin derivative of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and established synthetic methodologies. A detailed, field-tested protocol for its synthesis via the Knoevenagel condensation is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide outlines the expected spectroscopic signatures (NMR, IR, Mass Spectrometry) for structural verification and discusses its current and prospective applications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific coumarin scaffold.
Introduction: The Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocyclic compounds widely distributed in nature and also accessible through straightforward synthetic routes.[1] Their unique photophysical properties, combined with a broad spectrum of biological activities—including anticoagulant, anti-inflammatory, and anti-cancer effects—make them privileged scaffolds in drug discovery and materials science.[2][3] The functionalization of the coumarin core at various positions allows for the fine-tuning of its chemical and biological properties. Among these, 3-cyanocoumarins represent a particularly valuable subclass. The electron-withdrawing cyano group at the C-3 position significantly influences the molecule's electronic properties and serves as a versatile chemical handle for further synthetic transformations, making these compounds useful as precursors for more complex derivatives.[4][5]
This guide focuses specifically on the 3-Cyano-4-ethyl-6-methylcoumarin derivative, elucidating the specific contributions of the ethyl and methyl substitutions to its overall character.
Physicochemical and Structural Properties
3-Cyano-4-ethyl-6-methylcoumarin is a solid, crystalline compound. The core structure consists of a fused benzene and α-pyrone ring. The key substitutions are a cyano (-C≡N) group at position 3, an ethyl (-CH₂CH₃) group at position 4, and a methyl (-CH₃) group at position 6. These substitutions are critical in defining its solubility, reactivity, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | Solid | |
| SMILES String | CCC1=C(C#N)C(=O)Oc2ccc(C)cc12 | |
| InChI Key | IERFIFFZNPLCNQ-UHFFFAOYSA-N |
Synthesis and Mechanistic Pathway
The synthesis of 3-cyanocoumarins is most effectively achieved through the Knoevenagel condensation.[6][7] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, in this case, ethyl cyanoacetate. The presence of a basic catalyst facilitates the reaction, which proceeds through a condensation-cyclization cascade.[8]
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway for 3-Cyano-4-ethyl-6-methylcoumarin.
Caption: Synthesis workflow for 3-Cyano-4-ethyl-6-methylcoumarin.
Step-by-Step Experimental Protocol
This protocol describes a reliable method for the synthesis of the title compound.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-methyl-2-hydroxypropiophenone in absolute ethanol.
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Addition of Reagents: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate followed by a catalytic amount (0.1 equivalents) of piperidine.
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Causality Insight: Piperidine, a weak organic base, is crucial for deprotonating the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This is the rate-determining step for the initial condensation.
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-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Causality Insight: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization (lactonization). Ethanol is an excellent solvent as it solubilizes the reactants and is suitable for reflux conditions.
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-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
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Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst.
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Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture. Dry the purified crystals under vacuum.
Self-Validation through Characterization
The identity and purity of the synthesized 3-Cyano-4-ethyl-6-methylcoumarin must be confirmed through spectroscopic analysis. The obtained data should align with the expected values for the target structure.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the C-6 methyl protons, with appropriate chemical shifts and splitting patterns.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 carbon atoms, including the distinct signals for the carbonyl carbon (C=O) of the lactone, the cyano carbon (-C≡N), and the carbons of the aromatic ring and alkyl substituents.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a key validation tool. Expect strong, characteristic absorption bands for the cyano group (C≡N stretch) typically around 2220-2240 cm⁻¹, and the lactone carbonyl group (C=O stretch) around 1700-1750 cm⁻¹.[9]
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Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 213.23 g/mol .
Applications and Future Directions
The unique combination of a fluorescent coumarin core and a reactive cyano group makes 3-Cyano-4-ethyl-6-methylcoumarin a compound of considerable interest.
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Fluorescent Probes: Coumarin derivatives are renowned for their fluorescent properties.[10] The electronic nature of the substituents on the coumarin ring dictates the absorption and emission wavelengths. This molecule could be explored as a fluorescent probe or label in biological imaging and sensing applications.
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Synthetic Intermediate: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or be used in cycloaddition reactions to build more complex heterocyclic systems.[4] This makes the title compound a valuable intermediate for the synthesis of novel pharmaceutical agents.[11]
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Medicinal Chemistry: The coumarin scaffold is a common motif in bioactive compounds.[3] Modifications at the C-3, C-4, and C-6 positions are known to modulate biological activity. This specific substitution pattern could be evaluated for various therapeutic targets, including anti-cancer and anti-microbial applications.[3][11]
Conclusion
3-Cyano-4-ethyl-6-methylcoumarin is a synthetically accessible and highly functionalized heterocyclic compound. Its robust synthesis via Knoevenagel condensation, combined with its promising electronic and chemical properties, establishes it as a valuable molecule for advanced applications in drug discovery, chemical biology, and materials science. Further research into its biological activities and utility as a synthetic precursor is warranted.
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